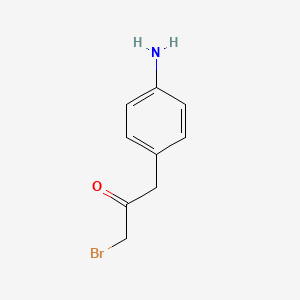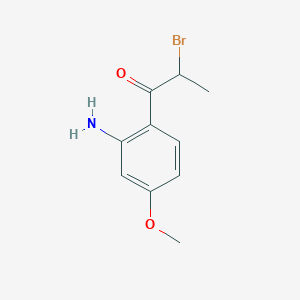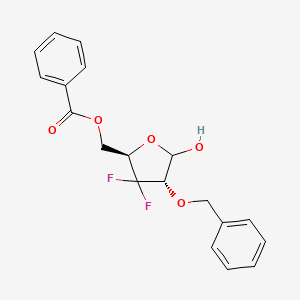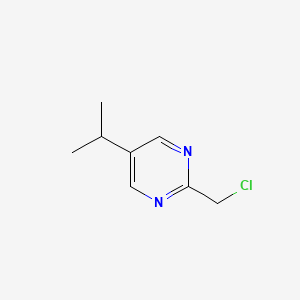
4-Chloro-6-fluoro-5-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-5-methoxynicotinaldehyde is a chemical compound with a unique structure that includes chloro, fluoro, and methoxy functional groups attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of nicotinaldehyde derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-5-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogen or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-6-fluoro-5-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 4-Chloro-5-fluoro-2-methoxypyrimidine
- 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
- 4-Chloro-5-fluoro-6-ethylpyrimidine
Comparison: Compared to these similar compounds, 4-Chloro-6-fluoro-5-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone. This unique structure can result in different reactivity and applications, making it a valuable compound for targeted research and industrial processes.
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
4-chloro-6-fluoro-5-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-6-5(8)4(3-11)2-10-7(6)9/h2-3H,1H3 |
InChI Key |
RTJRYACEWAJAGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)








![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
